tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a fluoro-substituted pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions, often involving azetidine precursors and suitable catalysts.
Final coupling: The final step involves coupling the pyridine and azetidine rings using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-substituted pyridine groups can enhance the compound’s binding affinity to target proteins or enzymes. The azetidine ring may contribute to the compound’s stability and bioavailability. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate
- tert-Butyl 3-{[3-fluoro-5-(methyl)pyridin-2-yl]oxy}azetidine-1-carboxylate
- tert-Butyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate is unique due to the presence of both trifluoromethyl and fluoro-substituted pyridine groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these groups with the azetidine ring makes this compound distinct from its analogs.
Properties
CAS No. |
1227381-89-6 |
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Molecular Formula |
C14H16F4N2O3 |
Molecular Weight |
336.28 g/mol |
IUPAC Name |
tert-butyl 3-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H16F4N2O3/c1-13(2,3)23-12(21)20-6-9(7-20)22-11-10(15)4-8(5-19-11)14(16,17)18/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
WRXMIEXHOLYIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
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